An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Methyl 6-(azidomethyl)nicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-(azidomethyl)nicotinate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, incorporating both a nicotinate scaffold and a reactive azide group, makes it a valuable building block for the synthesis of complex heterocyclic compounds and for bioconjugation via click chemistry. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and highlights its applications in the development of novel therapeutic agents.
Chemical Properties
Methyl 6-(azidomethyl)nicotinate is a pale yellow oil at room temperature. Its core structure consists of a pyridine ring substituted with a methyl ester at the 3-position and an azidomethyl group at the 6-position. This arrangement provides two reactive sites for chemical modification.[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 384831-56-5 | [2][3] |
| Molecular Formula | C₈H₈N₄O₂ | [2][3] |
| Molecular Weight | 192.17 g/mol | [2][3] |
| Appearance | Pale yellow oil | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Spectroscopic Data
The structural integrity of Methyl 6-(azidomethyl)nicotinate is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
¹H NMR (400 MHz, CDCl₃):
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δ 9.19 (dd, J = 2.2, 0.7 Hz, 1H)
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δ 8.33 (dd, J = 8.1, 2.2 Hz, 1H)
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δ 7.45 (dd, J = 8.1, 0.7 Hz, 1H)
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δ 4.58 (s, 2H)
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δ 3.97 (s, 3H)[1]
¹³C NMR (101 MHz, CDCl₃):
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δ 165.4
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δ 160.0
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δ 150.8
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δ 138.2
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δ 125.3
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δ 121.3
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δ 55.4
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δ 52.5[1]
Synthesis and Reactivity
The synthesis of Methyl 6-(azidomethyl)nicotinate is typically achieved from readily available starting materials. Its reactivity is dominated by the versatile azide functional group.
Synthesis of Methyl 6-(azidomethyl)nicotinate
A common synthetic route involves the conversion of a methyl 6-(halomethyl)nicotinate or methyl 6-(hydroxymethyl)nicotinate.
Protocol 1: From Methyl 6-(hydroxymethyl)nicotinate
This two-step protocol involves the mesylation of the alcohol followed by nucleophilic substitution with sodium azide.
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Step 1: Mesylation
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Dissolve methyl 6-(hydroxymethyl)nicotinate (1.0 equiv.) in dry dichloromethane to make a 0.1 M solution.
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Cool the mixture to -30 °C.
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Add triethylamine (1.5 equiv.) followed by methanesulfonyl chloride (1.3 equiv.).
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Stir the reaction mixture at -30 °C for 5 hours, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent in vacuo.
-
-
Step 2: Azidation
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Dissolve the crude mesylate in a suitable solvent.
-
Add sodium azide and stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Perform an aqueous workup and extract the product with dichloromethane.
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Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
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After filtration and evaporation of the solvent, purify the crude azide by flash column chromatography (0-10% EtOAc in n-heptane) to yield Methyl 6-(azidomethyl)nicotinate as a pale yellow oil (68% isolated yield).[1]
-
Protocol 2: From Methyl 6-(bromomethyl)nicotinate
This method involves a direct nucleophilic substitution of the bromide with an azide salt.
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To a solution of methyl 6-(bromomethyl)nicotinate in a suitable polar aprotic solvent such as DMF, add sodium azide.
-
Stir the reaction mixture at room temperature for several hours until completion.
-
The reaction can be monitored by thin-layer chromatography.
-
Upon completion, the product is isolated by extraction and purified by column chromatography.
Key Reactions
The azido group of Methyl 6-(azidomethyl)nicotinate is a versatile handle for various chemical transformations, most notably the Staudinger reduction and azide-alkyne cycloadditions (click chemistry).
The reduction of the azide to a primary amine opens up a wide range of possibilities for further derivatization.
Protocol:
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Prepare a solution of Methyl 6-(azidomethyl)nicotinate (1.0 equiv.) in a suitable solvent.
-
Add triphenylphosphine (catalytic amount, e.g., 3 mol%).
-
Add a reducing agent such as polymethylhydrosiloxane (PMHS).
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Stir the reaction at room temperature until completion.
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Upon completion, perform an aqueous workup to hydrolyze the intermediate aza-ylide.
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The resulting methyl 6-(aminomethyl)nicotinate can be isolated and purified. The hydrochloride salt is a yellow solid.[1]
This highly efficient and bioorthogonal "click" reaction allows for the conjugation of the nicotinate scaffold to a wide variety of alkyne-containing molecules.
General Protocol:
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To a mixture of Methyl 6-(azidomethyl)nicotinate and the desired alkyne in a suitable solvent (e.g., a mixture of t-butanol and water), add a copper(II) sulfate solution and a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.
-
A copper-stabilizing ligand such as THPTA or TBTA can be added to improve efficiency and reduce cytotoxicity in biological applications.
-
The reaction is typically stirred at room temperature and proceeds to high conversion.
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The resulting 1,2,3-triazole product can be purified by standard chromatographic techniques.
Applications in Drug Discovery and Chemical Biology
The unique bifunctional nature of Methyl 6-(azidomethyl)nicotinate makes it a valuable tool for researchers in drug development and chemical biology.
Synthesis of Heterocyclic Compounds
Methyl 6-(azidomethyl)nicotinate serves as a key precursor for the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines.[4][5] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antidiabetic and anticancer agents.[2]
Bioorthogonal Chemistry and Bioconjugation
The azido group allows for the attachment of the nicotinate moiety to biomolecules in complex biological systems using click chemistry. This enables applications such as:
-
Protein labeling and profiling: By incorporating an alkyne-modified amino acid into a protein of interest, Methyl 6-(azidomethyl)nicotinate can be used to attach a nicotinoyl group, which could serve as a probe or for targeted delivery.
-
Activity-based protein profiling (ABPP): An alkyne-functionalized probe that binds to the active site of an enzyme can be "clicked" with Methyl 6-(azidomethyl)nicotinate for detection or enrichment.
Experimental Workflows and Signaling Pathways
To illustrate the utility of Methyl 6-(azidomethyl)nicotinate, the following diagrams depict a general synthetic workflow and a conceptual bioorthogonal labeling strategy.
Conclusion
Methyl 6-(azidomethyl)nicotinate is a highly valuable and versatile building block for chemical synthesis and bioconjugation. Its straightforward synthesis and the predictable reactivity of its azide group make it an attractive tool for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology. The ability to readily introduce the nicotinate scaffold into a variety of molecular architectures through robust and efficient chemical transformations will continue to drive its use in the development of novel therapeutics and chemical probes.
References
- 1. research.tue.nl [research.tue.nl]
- 2. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones | Semantic Scholar [semanticscholar.org]
